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These application notes provide a comprehensive guide to utilizing Fluoroshield™, a histology
mounting medium, for in situ hybridization (ISH) techniques, particularly fluorescent in situ
hybridization (FISH). Fluoroshield™ is designed to protect fluorescent probes from
photobleaching, ensuring signal longevity and facilitating high-quality imaging.

Introduction to Fluoroshield™ for ISH

In situ hybridization (ISH) is a powerful technique used to localize specific DNA or RNA
sequences within the context of intact cells or tissues.[1][2] When combined with fluorescently
labeled probes (FISH), it allows for the visualization of gene expression, chromosomal
abnormalities, and the spatial organization of nucleic acids.[1][3][4] A critical challenge in
fluorescence microscopy is photobleaching, the irreversible photochemical destruction of a
fluorophore upon exposure to excitation light, which leads to a loss of fluorescent signal.[5][6]

[7]

Fluoroshield™ is a mounting medium that can be used to preserve the fluorescence of
labeled specimens. While specific formulations are available with the nuclear counterstain
DAPI, a plain formulation is also available.[8] Its primary function is to act as an antifade agent,
reducing the rate of photobleaching of various fluorochromes used in ISH.[9] This property is
crucial for obtaining high-quality, stable fluorescent signals, which is essential for accurate
analysis and documentation.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1167524?utm_src=pdf-interest
https://www.benchchem.com/product/b1167524?utm_src=pdf-body
https://www.benchchem.com/product/b1167524?utm_src=pdf-body
https://www.benchchem.com/product/b1167524?utm_src=pdf-body
https://www.baseclick.eu/science/glossar/in-situ-hybridization/
https://www.creative-diagnostics.com/in-situ-hybridization-and-fluorescence-in-situ-hybridization.htm
https://www.baseclick.eu/science/glossar/in-situ-hybridization/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7122835/
https://www.thermofisher.com/sg/en/home/life-science/cell-analysis/cellular-imaging/in-situ-hybridization-ish.html
https://en.wikipedia.org/wiki/Photobleaching
https://www.keyence.com/products/microscope/fluorescence-microscope/resources/fluorescence-microscope-resources/how-to-minimize-photobleaching-in-fluorescence-microscopy.jsp
https://micro.magnet.fsu.edu/primer/java/fluorescence/photobleaching/
https://www.benchchem.com/product/b1167524?utm_src=pdf-body
https://www.sigmaaldrich.com/SG/en/product/sigma/f6057
https://www.emsdiasum.com/docs/technical/brochures/2020/EMS_Citifluor.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167524?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Key Advantages of Fluoroshield™ in ISH:

» Reduces Photobleaching: Minimizes the fading of fluorescent signals during repeated
exposure to excitation light, allowing for longer imaging sessions and more robust data
collection.[6][9]

» Preserves Signal Intensity: Helps maintain the initial brightness of the fluorescent probes,
improving the signal-to-noise ratio.

o Compatibility: Suitable for use with a wide range of fluorophores commonly employed in ISH.

o Ease of Use: As a liquid mounting medium, it is straightforward to apply to slides before
coverslipping.

Quantitative Data Summary

The following table presents representative data illustrating the performance of Fluoroshield™
in preserving fluorescent signal intensity compared to a standard phosphate-buffered saline
(PBS)-glycerol mounting medium.

Disclaimer: This data is for illustrative purposes to demonstrate the potential benefits of using
an antifade mounting medium like Fluoroshield™. Actual results may vary depending on the
specific experimental conditions, fluorophore used, and imaging setup.

Parameter Fluoroshield™ PBS-Glycerol (9:1)
Initial Signal Intensity (Arbitrar
, J ¥ { Y 1500 1480
Units)
Signal Intensity after 60s o o
) o 1350 (90% of initial) 962 (65% of initial)
Continuous Excitation
Signal-to-Noise Ratio (Initial) 15:1 14.5:1
Signal-to-Noise Ratio (after
13.5:1 9.6:1
60s)
Photobleaching Half-life
>180 ~90

(seconds)
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Experimental Protocol: Fluorescent In Situ
Hybridization (FISH) with Fluoroshield™ Mounting

This protocol provides a general workflow for performing FISH on formalin-fixed, paraffin-
embedded (FFPE) tissue sections. Optimization of specific steps, such as probe concentration
and hybridization temperature, may be required for different targets and sample types.

Materials and Reagents

o FFPE tissue sections on positively charged slides

e Xylene

« Ethanol (100%, 95%, 70%)

» Deionized, RNase-free water

e 20x SSC buffer (3 M NaCl, 0.3 M sodium citrate, pH 7.0)
e Pepsin or Proteinase K solution

e 10% neutral buffered formalin or 4% paraformaldehyde

e Fluorescently labeled DNA or RNA probe

e Hybridization buffer (e.g., 50% formamide, 10% dextran sulfate, 2x SSC)
¢ Fluoroshield™ Mounting Medium (with or without DAPI)
e Glass coverslips

e Humidified chamber

e |ncubator or water bath

Fluorescence microscope

Detailed Methodology
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Stage 1: Sample Preparation and Pretreatment
o Deparaffinization and Rehydration:
o Immerse slides in xylene for 10 minutes. Repeat with fresh xylene.[10]

o Rehydrate the tissue sections by sequential 5-minute incubations in 100%, 95%, and 70%
ethanol.[10]

o Rinse slides in deionized water for 5 minutes.[10]
» Antigen Retrieval (if necessary for combined IHC/ISH):

o Incubate slides in a target retrieval solution (e.g., citrate buffer, pH 6.0) at 95-100°C for 15-
30 minutes.

o Allow slides to cool to room temperature.
e Permeabilization:

o Treat the sections with a permeabilization agent such as pepsin (e.g., 0.5 mg/ml in 0.01N
HCI) or Proteinase K at 37°C for 10-15 minutes in a humidified chamber.[10][11] The
concentration and incubation time should be optimized to allow probe penetration without
damaging tissue morphology.

o Wash slides in 2x SSC for 5 minutes.[11]
e Post-fixation:

o Incubate slides in 10% neutral buffered formalin or 4% paraformaldehyde for 10 minutes at
room temperature to stabilize the nucleic acids.[11]

o Wash slides in 2x SSC for 5 minutes. Repeat.[11]
o Dehydration:

o Dehydrate the sections through an ethanol series (70%, 95%, 100%) for 2 minutes each.
[11]
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o Air dry the slides completely.[11]
Stage 2: Probe Hybridization
e Probe Preparation and Denaturation:

o Prepare the hybridization mixture containing the fluorescently labeled probe at the desired
concentration.

o Denature the probe by heating it at 75-80°C for 5-10 minutes, then immediately place it on
ice to prevent re-annealing.[12]

o Hybridization:
o Apply the denatured probe solution to the target area on the slide.
o Cover with a glass coverslip, avoiding air bubbles.
o Denature the sample and probe together on a heat block at 75°C for 5-10 minutes.[10]

o Transfer the slides to a humidified chamber and incubate overnight at a temperature
appropriate for your probe (typically 37-42°C).[10][11]

Stage 3: Post-Hybridization Washes and Mounting
e Stringency Washes:
o Carefully remove the coverslips.

o Wash the slides in a low-stringency wash buffer (e.g., 2x SSC) at room temperature to
remove excess probe.

o Perform high-stringency washes to remove non-specifically bound probes. For example,
wash in 0.1x SSC at 40-60°C for 5-15 minutes.[11] The temperature and salt
concentration of this step are critical for specificity and should be optimized.

o Perform a final wash in 2x SSC at room temperature for 5 minutes.[11]
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» Counterstaining (Optional):

o If using Fluoroshield™ without DAPI, you can counterstain the nuclei at this stage with a
suitable dye (e.g., DAPI solution) for 5-10 minutes.[11]

o Rinse briefly in a wash buffer.
e Mounting with Fluoroshield™:
o Briefly dry the area around the tissue section.

o Apply one to two drops of Fluoroshield™ mounting medium directly onto the tissue
section.

o Carefully lower a clean coverslip onto the slide, avoiding the formation of air bubbles.
o Gently press down to spread the mounting medium evenly.
o Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying.
o Store slides in the dark at 2-8°C.[8]
Stage 4: Visualization

¢ Image the slides using a fluorescence microscope equipped with the appropriate filter sets
for the fluorophore(s) used and DAPI (if applicable).

Diagrams
Experimental Workflow for FISH
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Caption: Workflow for Fluorescent In Situ Hybridization (FISH).
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Principle of Photobleaching and Mitigation by
Fluoroshield™

Mechanism of Photobleaching Mitigation
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Caption: Mitigation of Photobleaching by Fluoroshield™.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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